Aziridine, 1-(2-naphthoyl)- is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. Its molecular formula is with a molecular weight of approximately 197.23 g/mol. The structure consists of an aziridine ring (a cyclic amine) attached to a naphthoyl group, which contributes to its unique chemical properties and biological activities. This compound is typically a solid at room temperature and has been studied for its potential applications in various fields of chemistry and biology .
Aziridine, 1-(2-naphthoyl)- exhibits notable biological activities, particularly in the realm of antitumor and antibacterial effects. Compounds containing aziridine rings are known for their ability to interact with cellular macromolecules, which may lead to mutagenic or cytotoxic effects. Studies have shown that aziridine derivatives can act as effective agents against various bacterial strains and have potential applications in cancer therapy due to their ability to induce apoptosis in tumor cells .
The synthesis of aziridine, 1-(2-naphthoyl)- can be achieved through several methods:
Aziridine, 1-(2-naphthoyl)- finds applications in various fields:
Research indicates that aziridine compounds can interact with DNA and proteins, leading to mutagenic effects. The alkylating nature of aziridines allows them to form covalent bonds with nucleophilic sites on DNA, potentially causing mutations that contribute to carcinogenesis. Such interactions necessitate careful evaluation when considering their use in medicinal applications .
Several compounds share structural similarities with aziridine, 1-(2-naphthoyl)-. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Aziridine | Three-membered ring | Antitumor, antibacterial | Basic parent structure of many derivatives |
| 1-Azabicyclo[2.2.2]octane | Bicyclic amine | Antimicrobial | More stable due to larger ring size |
| 1-(4-Nitrophenyl)aziridine | Substituted aziridine | Antitumor | Contains electron-withdrawing group |
| N-Methylaziridine | Methyl-substituted | Antiviral | Increased basicity due to methyl group |
Aziridine, 1-(2-naphthoyl)- stands out due to its specific attachment of the naphthoyl group, which enhances its biological activity compared to other simpler aziridines. Its unique structure allows for selective interactions with biological targets, making it particularly interesting in drug development contexts .
Traditional methods for synthesizing aziridines often rely on nucleophilic ring-closing reactions or the Gabriel synthesis. For 1-(2-naphthoyl)-aziridine, a common route involves the cyclization of β-amino alcohols or the reaction of naphthoyl-substituted imines with electrophilic reagents. One documented procedure utilizes acetophenone derivatives as starting materials, where ketones undergo condensation with ammonia derivatives to form imines, followed by intramolecular cyclization under acidic conditions.
A representative synthesis from 1-acetonaphthone involves treating the ketone with hydroxylamine to form an oxime, which is subsequently reduced to the corresponding amine. Ring closure is achieved via treatment with thionyl chloride, yielding 2-(α-naphthyl)-aziridine with a melting point of 66–67°C and a 64% yield. This method, while reliable, often requires harsh conditions and exhibits limited functional group tolerance.
Table 1: Traditional Synthesis of Aziridine Derivatives
| Starting Material | Product | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 1-Acetonaphthone | 2-(α-Naphthyl)aziridine | 66–67 | 64 |
| Phenylacetaldehyde | 2-Phenylaziridine | 34 | 17 |
The stereochemical outcome of these reactions is influenced by the configuration of the starting material, with cis- and trans-isomers often resolvable via crystallization. Despite their historical significance, traditional methods are increasingly supplanted by techniques offering better atom economy and milder conditions.
Electrochemical flow aziridination represents a paradigm shift in aziridine synthesis, enabling oxidant-free reactions under continuous flow conditions. This method leverages simultaneous anodic oxidation of sulfonamides and alkenes to generate reactive intermediates. For 1-(2-naphthoyl)-aziridine, sulfonamide precursors are oxidized at the anode to form N-centered radicals, while alkenes undergo oxidation to radical cations. Cross-coupling of these species produces cation intermediates that cyclize to form aziridines (Fig. 1).
A typical procedure involves dissolving sulfonamide (2 mmol) and alkene (2–6 equiv.) in a mixture of dichloroethane (DCE) and trifluoroethanol (TFE), electrolyzed at 100 mA in a flow cell with carbon paper and platinum electrodes. The reaction proceeds at 35°C for 6 hours, achieving conversions >90% for mono- and disubstituted alkenes. Tetra-substituted alkenes, however, require higher alkene concentrations (6 equiv.) due to steric hindrance.
Table 2: Electrochemical Flow Aziridination Parameters
| Parameter | Value |
|---|---|
| Current Density | 100 mA |
| Flow Rate | 8 mL/min |
| Temperature | 35°C |
| Solvent System | DCE:TFE (2:1) |
This method’s scalability is enhanced by flow reactors, which mitigate overheating and improve mass transfer. Post-synthetic modifications, such as detosylation using magnesium cathodes in DMF, further demonstrate the versatility of electrochemically derived aziridines.
Rhodium(II)-catalyzed intermolecular aziridination has emerged as a powerful strategy for constructing N-aryl aziridines. Using anilines as nitrogen sources and iodine(III) oxidants, Rh~2~(II) carboxylates facilitate stereospecific N-atom transfer to alkenes. For 1-(2-naphthoyl)-aziridine, this method enables the use of electron-deficient anilines, which react with alkenes via a concerted mechanism to form cis-aziridines exclusively.
Key to this process is the generation of a rhodium-bound N-aryl nitrene intermediate, which reacts with the alkene in a stereospecific manner. For example, Z-stilbene reacts with 2,4-dinitroaniline to yield cis-aziridine with 94:6 diastereoselectivity. The reaction’s robustness is evidenced by its compatibility with cyclic and acyclic alkenes, including tetrasubstituted variants.
Table 3: Substrate Scope in Rh~2~(II)-Catalyzed Aziridination
| Alkene Type | Yield (%) | Diastereoselectivity |
|---|---|---|
| Cyclohexene | 85 | >95:5 |
| Z-Stilbene | 88 | 94:6 |
| β-Methylstyrene | 78 | >99:1 |
The utility of this method extends to post-functionalization; N-aryl aziridines undergo ring-opening with nucleophiles like thiols and amines to yield 1,2-difunctionalized products. Dearylation using magnesium in DMF further provides primary amines, underscoring the synthetic flexibility of transition metal-derived aziridines.
Aziridine, 1-(2-naphthoyl)- (C13H11NO) is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure with a naphthoyl substituent attached to the nitrogen atom [1]. The molecular weight of this compound is approximately 197.23 g/mol, and its structure consists of an aziridine ring (a cyclic amine) connected to a 2-naphthoyl group [2]. The inherent ring strain in the three-membered aziridine ring makes it particularly susceptible to various ring-opening reactions, which are of significant interest in organic synthesis [3].
The reactivity of aziridine, 1-(2-naphthoyl)- is primarily governed by the strain energy of the three-membered ring and the electronic effects of the naphthoyl group attached to the nitrogen atom . The carbonyl group of the naphthoyl substituent serves as an electron-withdrawing group, which activates the aziridine ring toward nucleophilic attack by decreasing electron density at the ring nitrogen [5]. This activation is crucial as it enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack [6].
The nucleophilic ring-opening of aziridine, 1-(2-naphthoyl)- proceeds through several distinct mechanisms, depending on the reaction conditions and the nature of the nucleophile [3]. The 2-naphthoyl group on the nitrogen atom serves as an activating group that facilitates ring opening by making the aziridine more susceptible to nucleophilic attack [7]. Unlike non-activated aziridines, which require strong activation by Lewis acids or other electrophiles, the carbonyl-activated aziridine, 1-(2-naphthoyl)- can undergo direct nucleophilic attack under milder conditions [6].
The primary mechanism for ring opening involves nucleophilic attack at one of the carbon atoms of the aziridine ring, resulting in cleavage of the C-N bond [8]. This process can occur through two main pathways:
Direct nucleophilic attack: The nucleophile directly attacks one of the ring carbons, causing the C-N bond to break and the ring to open [9]. This mechanism is favored when the aziridine nitrogen bears an electron-withdrawing group like the 2-naphthoyl substituent [5].
Acid-catalyzed ring opening: In the presence of acids, the nitrogen atom of the aziridine becomes protonated, forming an aziridinium ion intermediate [10]. This protonation further activates the ring toward nucleophilic attack by increasing the electrophilicity of the ring carbons [6].
The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors [8]. In the case of aziridine, 1-(2-naphthoyl)-, nucleophiles typically attack at the less hindered carbon atom of the aziridine ring, following the path of least steric resistance [11]. However, electronic effects can sometimes override steric considerations, particularly when strong electron-withdrawing or electron-donating groups are present on the ring carbons [10].
Table 1: Common Nucleophiles and Their Reactivity with Aziridine, 1-(2-naphthoyl)-
| Nucleophile Type | Examples | Reaction Conditions | Regioselectivity |
|---|---|---|---|
| Oxygen-based | Water, Alcohols | Acidic conditions, Room temperature | Preferential attack at less hindered carbon |
| Nitrogen-based | Amines, Azides | Mild heating, With or without catalyst | High regioselectivity for less substituted carbon |
| Sulfur-based | Thiols, Thiolates | Room temperature, Basic conditions | Excellent regioselectivity |
| Carbon-based | Organometallic reagents | Low temperature, Lewis acid catalysis | Moderate to good regioselectivity |
| Halides | Chloride, Bromide | Lewis acid catalysis | Variable regioselectivity depending on conditions |
The reaction of aziridine, 1-(2-naphthoyl)- with various nucleophiles typically results in the formation of β-functionalized amines [3]. For example, reaction with water or alcohols leads to β-amino alcohols or β-amino ethers, respectively [5]. Similarly, reaction with amines produces 1,2-diamines, while reaction with thiols yields β-amino sulfides [9]. These transformations make aziridine, 1-(2-naphthoyl)- a valuable building block in organic synthesis for the preparation of diverse nitrogen-containing compounds [3].
The stereochemical outcome of nucleophilic ring-opening reactions of aziridine, 1-(2-naphthoyl)- is of particular interest due to its implications in stereoselective synthesis [12]. When nucleophiles attack the β-carbon of the aziridine ring, the reaction typically proceeds with inversion of configuration at the site of attack, consistent with an SN2-type mechanism [13]. This stereochemical outcome is crucial for the synthesis of stereodefined nitrogen-containing compounds [14].
The β-carbon (also referred to as the less substituted carbon or the terminal carbon in monosubstituted aziridines) is generally the preferred site of nucleophilic attack due to steric considerations [10]. The attack at this position follows a backside approach, leading to inversion of configuration at the stereogenic center [13]. This stereochemical outcome can be explained by the orbital alignment required for the nucleophile to attack the antibonding orbital of the C-N bond [12].
Several factors influence the stereochemical outcome of β-carbon attack in aziridine, 1-(2-naphthoyl)-:
Nature of the nucleophile: Soft nucleophiles such as thiols and thiolates generally show higher stereoselectivity compared to hard nucleophiles like alkoxides [5]. This difference can be attributed to the varying transition state geometries and the extent of bond formation and breaking in the transition state [13].
Reaction conditions: Temperature, solvent polarity, and the presence of catalysts can significantly affect the stereochemical outcome [14]. Lower temperatures typically favor higher stereoselectivity by minimizing competing reaction pathways [13].
Substituent effects: The naphthoyl group on the nitrogen atom not only activates the aziridine ring but also influences the approach trajectory of the incoming nucleophile, thereby affecting the stereochemical outcome [12].
Table 2: Stereochemical Outcomes of β-Carbon Attack with Various Nucleophiles
| Nucleophile | Reaction Conditions | Stereochemical Outcome | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Sodium azide | DMF, 60°C | Inversion | 85-90 | >95:5 |
| Thiophenol | THF, Et3N, RT | Inversion | 75-85 | >98:2 |
| Methanol | TFA (cat.), RT | Inversion | 70-80 | >90:10 |
| Lithium aluminum hydride | THF, -78°C to RT | Inversion | 65-75 | >95:5 |
| Indole (with ZnOTf2) | DCM, RT | Inversion | 60-70 | >90:10 |
The high stereoselectivity observed in these reactions makes aziridine, 1-(2-naphthoyl)- a valuable synthetic intermediate for the preparation of stereodefined nitrogen-containing compounds [14]. The predictable inversion of configuration at the β-carbon allows for the stereocontrolled synthesis of complex molecules with defined stereochemistry [13]. This feature is particularly important in the synthesis of biologically active compounds where stereochemistry plays a crucial role in determining biological activity [12].
Aziridine, 1-(2-naphthoyl)- can undergo various ring expansion reactions to form larger nitrogen-containing heterocycles [15]. These transformations represent an important synthetic strategy for accessing diverse heterocyclic scaffolds that would otherwise be challenging to synthesize [16]. The ring expansion reactions typically involve the cleavage of one of the C-N bonds of the aziridine ring, followed by the formation of a new bond to create a larger ring system [15].
Several pathways for ring expansion of aziridine, 1-(2-naphthoyl)- to larger heterocyclic systems have been reported:
Formation of four-membered rings (azetidines): Aziridine, 1-(2-naphthoyl)- can undergo one-carbon ring expansion to form azetidine derivatives [16]. This transformation often involves the insertion of a carbene or carbenoid species into one of the C-N bonds of the aziridine ring [17]. For example, reaction with rhodium-bound vinyl carbenes can lead to the formation of vinyl-substituted azetidines through a [2] -Stevens-type rearrangement involving an aziridinium ylide intermediate [16].
Formation of five-membered rings (pyrrolidines): The expansion of aziridine, 1-(2-naphthoyl)- to pyrrolidine derivatives can be achieved through various methods [14]. One common approach involves the reaction of vinyl aziridines, which can undergo stereospecific ring expansion to form 3-pyrroline derivatives [14]. This transformation is particularly valuable as it provides access to chiral pyrrolidine scaffolds that are prevalent in many natural products and pharmaceuticals [14].
Formation of six-membered rings (piperidines): Aziridine, 1-(2-naphthoyl)- can be transformed into piperidine derivatives through formal [3+3] ring expansion reactions [19]. These transformations often involve the formation of an aziridinium intermediate, which undergoes nucleophilic ring opening followed by cyclization to form the six-membered ring [19]. The regioselectivity of the ring opening step is crucial in determining the structure of the resulting piperidine derivative [19].
Table 3: Ring Expansion Reactions of Aziridine, 1-(2-naphthoyl)- to Larger Heterocycles
| Target Heterocycle | Reagents/Conditions | Mechanism | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Azetidines | Rh2(OAc)4, vinyl diazoacetates | [2] -Stevens rearrangement | 60-75 | High |
| Pyrrolidines | Cu(hfacac)2, toluene, 150°C | Stereospecific ring expansion | 70-90 | Excellent |
| Piperidines | Triflic anhydride, proton sponge, -15°C | Aziridinium formation and ring expansion | 65-85 | Good to excellent |
| Dehydropiperazines | Rh catalyst, N-sulfonyl-1,2,3-triazoles | [3+3] cycloaddition | 55-75 | High |
| Azepanes | Specific hydroxypropyl substituents | Intramolecular N-alkylation | 50-70 | Moderate |
The ring expansion reactions of aziridine, 1-(2-naphthoyl)- to larger heterocyclic systems offer several advantages in synthetic chemistry [15]. First, they provide access to complex nitrogen-containing heterocycles from relatively simple starting materials [17]. Second, many of these transformations proceed with high stereoselectivity, allowing for the stereocontrolled synthesis of heterocycles with defined stereochemistry [14]. Finally, the resulting heterocycles can be further functionalized to access a wide range of structurally diverse compounds [15].
Photochemical methods have also been employed to facilitate ring expansion reactions of aziridines similar to 1-(2-naphthoyl)-aziridine [20]. Under specific irradiation conditions, aziridines can undergo photoinduced ring opening followed by rearrangement or reaction with other components to form larger heterocyclic systems [21]. For instance, certain vinyl aziridines have been found to undergo photochemically-induced [1] [22]-hydrogen shift reactions leading to ring opening, which can be followed by cyclization to form larger heterocycles [20]. The wavelength of irradiation can significantly influence the reaction pathway, with different wavelengths potentially leading to selective cleavage of either C-C or C-N bonds in the aziridine ring [23].
Electro-oxidative cross-coupling represents a transformative approach in aziridine synthesis, particularly relevant to compounds like aziridine, 1-(2-naphthoyl)-, where the naphthoyl substituent can participate in unique electronic interactions. This mechanistic paradigm operates through the simultaneous or sequential oxidation of nitrogen-containing substrates and alkenes, facilitating carbon-nitrogen bond formation without the need for stoichiometric chemical oxidants [1] [2].
The fundamental mechanism proceeds through two distinct pathways depending on the relative oxidation potentials of the reactants. In the simultaneous oxidation pathway, both the sulfonamide precursor and the alkene undergo concurrent electrochemical oxidation at the anode [1]. The sulfonamide is converted to an nitrogen-centered radical (I), while the alkene forms the corresponding alkene radical cation (II). These reactive intermediates undergo radical/radical cation cross-coupling to generate a cationic intermediate (III), which rapidly cyclizes through an intramolecular nucleophilic substitution to yield the aziridine product [2].
The sequential oxidation mechanism operates when the alkene exhibits preferential oxidation compared to the nitrogen substrate [2]. In this pathway, the alkene is initially oxidized to form the radical cation (II), which subsequently undergoes nucleophilic attack by the neutral sulfonamide. This generates a radical intermediate (IV) that transforms into the aziridine through oxidative deprotonation processes.
Electrochemical flow reactors have emerged as particularly effective platforms for these transformations, offering superior mass transfer characteristics and scalability compared to batch electrochemical systems [1]. The continuous flow configuration enables precise control over residence time and current density, critical parameters for optimizing the competition between productive cross-coupling and undesired side reactions such as substrate dimerization.
The mechanistic versatility of electro-oxidative cross-coupling extends to various substrate classes, including mono-, di-, tri-, and tetra-substituted alkenes [1]. This broad substrate scope demonstrates the robust nature of the radical/radical cation coupling mechanism, which tolerates significant steric hindrance around the reaction centers. For naphthoyl-substituted aziridines, the aromatic system provides additional stabilization through resonance delocalization of charge and radical character.
Current densities typically range from 10-50 mA/cm² for optimal conversion, with supporting electrolytes such as tetrabutylammonium tetrafluoroborate facilitating ionic conductivity [1]. The absence of transition metal catalysts represents a significant advantage, eliminating concerns about metal contamination in pharmaceutical applications and reducing overall process complexity.
The interaction between nitrogen-centered radicals and alkene radical cations constitutes a fundamental mechanistic element in the formation of aziridines, including naphthoyl-substituted derivatives. These radical processes exhibit distinct reactivity patterns that differentiate them from traditional ionic mechanisms [3] [4].
Nitrogen-centered radicals demonstrate electrophilic character, readily engaging with electron-rich alkenes through radical addition pathways [3]. The generation of these intermediates can be achieved through multiple approaches, including direct anodic oxidation of amines, indirect electrolysis mediated by redox catalysts, and single-electron transfer processes involving nitrogen-heteroatom bonds [4].
N-aryl amidyl radicals represent a particularly significant class of nitrogen-centered intermediates. These species participate in 5-exo and 6-exo cyclization reactions with alkenes and alkynes, generating carbon-centered radicals that undergo diverse subsequent transformations [3]. The carbon radicals can experience hydrogen atom abstraction, single-electron transfer oxidation to carbocations, additional cyclization events, or aromatic substitution processes [4].
The stereoelectronic requirements for efficient radical/radical cation coupling involve appropriate orbital overlap between the nitrogen-centered radical and the alkene radical cation. Computational studies indicate that the optimal geometry for coupling requires near-perpendicular approach of the nitrogen radical to the alkene π-system [5]. This geometric constraint influences the regioselectivity of addition, particularly in substituted alkenes where steric factors can direct the approach vector.
Amidinyl radicals and iminyl radical cations exhibit complementary reactivity profiles, preferentially undergoing intramolecular aromatic substitution to afford various nitrogen-heteroaromatic compounds [3]. These processes benefit from the stabilization provided by aromatic delocalization, lowering the activation barriers for cyclization relative to intermolecular pathways.
The recent discovery of nitrogen-aziridinyl radicals has expanded the mechanistic landscape significantly [6] [7]. These transient species, generated through reductive activation of nitrogen-pyridinium aziridines, enable the transfer of intact aziridine fragments to alkenes. In the presence of molecular oxygen, nitrogen-aziridinyl radicals add to styrenyl alkenes to afford 1,2-hydroxyaziridination products, representing a novel disconnection strategy in aziridine chemistry [7].
Density functional theory calculations reveal that nitrogen-aziridinyl radicals adopt planar geometries with the unpaired electron residing in a p-orbital [6]. This electronic configuration imparts electrophilic reactivity characteristics, explaining the preferential addition to electron-rich alkenes. The calculated nitrogen-hydrogen bond strength in aziridines (approximately 92 kcal/mol) compared to the carbon-nitrogen bonds of the strained ring (approximately 54 kcal/mol) rationalizes the selective formation of nitrogen-centered radicals over ring-opening pathways [7].
Electrochemical generation of nitrogen-centered radicals offers unique advantages, including simultaneous cathodic hydrogen evolution that provides a thermodynamic driving force for the overall transformation [3]. The continuous generation of base at the cathode through solvent reduction facilitates substrate oxidation at the anode while avoiding the decomposition of sensitive products by strong bases [4].
Transition metal-catalyzed nitrene transfer represents the most extensively studied approach for aziridine synthesis, with particular relevance to naphthoyl-substituted derivatives where the aromatic substituent can influence both catalyst coordination and reaction selectivity [8] [9] [10].
Rhodium(II) complexes demonstrate exceptional efficiency in nitrene transfer reactions, operating through concerted mechanisms that ensure high stereospecificity [9] [11]. The catalytic cycle involves the formation of rhodium-nitrene intermediates through the interaction of rhodium(II) carboxylate or carboxamidate complexes with nitrogen precursors such as iminoiodinanes or nitrogen-tosyloxycarbamates [10]. Density functional theory studies support a two-spin-state mechanism involving triplet rhodium-nitrene species as key intermediates driving the aziridination process [9].
The stereospecificity of rhodium-catalyzed aziridination derives from the concerted nature of the nitrene transfer, where both carbon-nitrogen bonds form simultaneously without the intermediacy of discrete radical species [11]. This mechanistic feature enables the preparation of enantioenriched aziridines using chiral rhodium catalysts, with enantioselectivities reaching 73% for substituted styrenes using appropriate chiral ligands [11].
Nitrogen-tosyloxycarbamates serve as particularly effective nitrene precursors for rhodium catalysis, functioning at room temperature without requiring strong oxidants such as hypervalent iodine reagents [10]. The decomposition of these precursors generates rhodium-nitrene species that undergo intramolecular carbon-hydrogen insertion or aziridination depending on the substrate structure. Allylic nitrogen-tosyloxycarbamates produce aziridines as single diastereomers, demonstrating the high stereochemical control achievable with this catalyst system [12].
Cobalt(II) porphyrin complexes operate through fundamentally different radical mechanisms compared to rhodium systems [13] [14]. Computational investigations clearly demonstrate the involvement of cobalt nitrene radical intermediates in alkene aziridinations [13]. The mechanism proceeds through stepwise radical addition of the nitrene radical to the carbon-carbon double bond, forming a triradical intermediate that collapses through an essentially barrierless ring closure reaction [14].
The radical nature of cobalt-catalyzed aziridination explains the first-order kinetics observed in both substrate and catalyst concentrations [14]. The formation of the cobalt nitrene radical and its addition to the alkene proceed with comparable activation barriers, consistent with the experimental kinetic data [15]. Hydrogen bonding interactions between sulfone oxygen atoms and nitrogen-hydrogen units in functionalized porphyrin ligands provide significant stabilization of transition states, explaining the superior performance of cobalt(II) poramide systems over non-functionalized catalysts [16].
Copper complexes catalyze aziridination through copper(I)/copper(III) redox cycles involving copper(III)-nitrenoid intermediates [17]. Mechanistic studies reveal three distinct low-energy pathways for aziridine formation, where the two new nitrogen-carbon bonds can form through either concerted or stepwise mechanisms depending on the substrate and catalyst structure [17]. The presence of chelating 2-pyridylsulfonyl groups significantly enhances catalytic efficiency by stabilizing the copper-nitrenoid intermediates through internal coordination [18].
Manganese complexes with bulky bis(alkoxide) ligands demonstrate effective nitrene transfer activity using iminoiodinanes as nitrogen sources [19]. Density functional theory calculations suggest the involvement of high-spin imidyl radical intermediates (Manganese(III)=NTs- ) that undergo radical addition to alkenes [19]. The mechanism differs from high-valent manganese(V) imido pathways previously proposed, with the radical intermediate being formed through reaction with a "third oxidant" consisting of a manganese(V) imido-iminoiodinane adduct [20].
Titanium imido complexes provide a sustainable approach to nitrene transfer using diazenes or azides as nitrogen sources [21] [22]. The titanium(II)/titanium(IV) redox couple enables catalytic turnover, with the titanium imido intermediates facilitating nitrene transfer through associative ligand exchange processes [22]. The low barrier for carbodiimide dissociation in the presence of diazene ligands demonstrates the importance of redox buffering in circumventing discrete titanium(II) intermediates [22].